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Introduction: Astatine-211 (²¹¹At) is a promising alpha-emitting radionuclide for targeted alpha

therapy (TAT) due to its optimal decay characteristics, including a 7.2-hour half-life and a high

linear energy transfer alpha emission, which is effective for killing cancer cells.[1][2] Its

production, however, is limited to a few facilities worldwide with medium-energy cyclotrons.[3]

[4] The most common and efficient production route is via the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction

on natural bismuth targets.[5][6] These application notes provide detailed protocols for the

production and separation of ²¹¹At, summarizing key data and experimental workflows to aid

researchers in this field.

Principle of Production: The ²⁰⁹Bi(α,2n)²¹¹At
Reaction
The production of ²¹¹At is achieved by bombarding a natural bismuth-209 (²⁰⁹Bi) target with an

alpha particle (α) beam. The primary nuclear reaction is:

²⁰⁹Bi + ⁴He → ²¹¹At + 2n

A competing reaction, ²⁰⁹Bi(α,3n)²¹⁰At, produces the undesirable isotope astatine-210 (²¹⁰At).[3]

²¹⁰At is problematic because it decays to polonium-210 (²¹⁰Po), a long-lived (138.4-day half-life)

and highly radiotoxic alpha emitter.[3][7]
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The cross-section for the ²⁰⁹Bi(α,2n)²¹¹At reaction has a threshold of about 20 MeV and peaks

around 31 MeV.[3][7] However, to minimize the production of ²¹⁰At, the incident alpha particle

energy is typically kept below or slightly above the threshold for the (α,3n) reaction, which is

approximately 28.4 MeV.[3] An optimal energy range of 28-29 MeV is often chosen to maximize

²¹¹At yield while keeping ²¹⁰At contamination to an acceptable level.[3][5][8]
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Diagram 1: Nuclear reactions for Astatine-211 production.

Experimental Protocols
Protocol 1: Bismuth Target Preparation
The low melting point (271.5°C) and poor thermal conductivity of bismuth present a significant

challenge, as the target can melt during high-current irradiations.[1][9] Therefore, proper target
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design and cooling are critical.

Materials:

High-purity bismuth pellets or powder

Aluminum backing plate (target frame)

Hot plate or solder pot

Ceramic spatula

Ultrasonic soldering iron (optional)

Methodology:

Place the aluminum backing plate on a hot plate pre-heated to approximately 310°C.[9]

Place small pellets of bismuth onto the indented area of the aluminum frame.[10]

Once the bismuth has melted, use a heated ceramic spatula to spread the molten bismuth

evenly across the target area.[9][10] The spatula can also be used to remove the bismuth

oxide crystalline layer that forms on the surface.[10]

For improved thermal contact and adhesion between the bismuth and the aluminum backing,

an ultrasonic soldering iron can be used to treat the interface.[10] This helps in producing

thinner targets with stronger adhesion.[10]

Allow the target to cool slowly to prevent cracking.

Measure the final mass and average thickness of the bismuth layer. Targets can range from

200 µm to over 600 µm in thickness.[3][9]

Protocol 2: Cyclotron Irradiation
The choice of an internal versus an external target system depends on the cyclotron

capabilities and desired yield. Internal targets can often withstand higher beam currents,

leading to greater ²¹¹At production.[3]
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Parameters:

Particle Beam: Alpha particles (⁴He²⁺)

Incident Beam Energy: 28.0 - 29.1 MeV. An energy of ~29 MeV has been shown to optimize

²¹¹At yield while producing negligible ²¹⁰At.[5]

Beam Current:

External Targets: Typically limited to 15-20 µA.[3]

Internal Targets: Can accommodate higher currents, from 50 µA up to 100 µA or more,

with sufficient cooling.[2][3]

Irradiation Time: 1.5 to 8 hours, depending on the required activity.[3][8]

Procedure:

Mount the prepared bismuth target onto the cyclotron's target holder.

Ensure the target cooling system (e.g., flowing helium gas on the front, chilled water on the

back) is operational.[9][11]

Evacuate the target station and establish the alpha beam.

Irradiate the target for the predetermined duration, monitoring beam current and target

integrity throughout the run.

After irradiation, allow for a brief cooling period before safely removing the target and

transferring it to a shielded hot cell for chemical processing.

General Astatine-211 Production Workflow

Start 1. Bismuth Target
Preparation

2. Cyclotron
Irradiation

3. At-211
Separation

4. Quality
Control

Final Product:
Purified At-211
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Diagram 2: High-level workflow for Astatine-211 production.

Protocol 3: Astatine-211 Separation by Dry Distillation
This method leverages the volatility of astatine at elevated temperatures to separate it from the

non-volatile bismuth target.

Materials:

Tube furnace or induction heater

Quartz distillation tube

Gas flow line (Helium or Argon)

Cold trap (e.g., PFA tube cooled with liquid nitrogen or chilled methanol)[1][12]

Collection solvent (e.g., chloroform, methanol)

Methodology:

Place the irradiated bismuth target into a quartz tube situated within a furnace.

Heat the target to 600-650°C.[12] At this temperature, the ²¹¹At will sublimate from the molten

bismuth.

Pass an inert gas stream (e.g., Helium) over the target to carry the volatilized ²¹¹At out of the

furnace.[1]

The gas stream is directed through a cold trap, where the ²¹¹At condenses and is trapped on

the cold surface.

After the distillation is complete (typically 30-60 minutes), elute the trapped ²¹¹At from the

cold trap using a small volume of a suitable solvent.

Typical recovery yields for this method are between 50% and 77%.[1][12]
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Diagram 3: Workflow for the dry distillation of Astatine-211.

Protocol 4: Astatine-211 Separation by Wet Chemistry
(Extraction Chromatography)
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Wet chemistry methods involve dissolving the target and separating the astatine using liquid-

phase techniques. Recent advancements have focused on rapid and high-yield extraction

chromatography.[10][13]

Materials:

Concentrated nitric acid (HNO₃)

Extraction chromatography column (e.g., Pre-Filter resin or ketone-infused porous beads)

[13][14]

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Automated fluidic system (optional, but recommended for speed and radiation safety)[15][16]

Methodology:

Target Dissolution: Dissolve the irradiated portion of the bismuth target in concentrated (e.g.,

10 M) nitric acid.[8][16] This can be done in a dedicated, sealed dissolution chamber to

contain volatile astatine.[8]

Column Preparation: Condition the extraction chromatography column according to the

manufacturer's instructions.

Loading: Load the dissolved target solution directly onto the column. Astatine species (e.g.,

AtO⁺) form complexes with the column's functional groups (like ketones), while bismuth

passes through.[10][13]

Washing: Wash the column with dilute acid (e.g., 1.5 M HCl) and then water to remove any

remaining bismuth.[16]

Elution: Elute the purified ²¹¹At from the column using a stripping agent, such as 2 M NaOH.

[16]

This entire automated process can be completed in as little as 10-20 minutes with recovery

yields of 95% or higher.[13][15][17]
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Data Presentation: Summary of Production
Parameters
The following tables summarize quantitative data from various facilities and studies on the

production of astatine-211.

Table 1: Cyclotron Irradiation Parameters and Astatine-211 Yields

Facility/
Study

Target
System

Beam
Energy
(MeV)

Beam
Current
(µA)

Irradiati
on Time
(h)

Reporte
d Yield
(MBq/
µA·h)

Max.
Activity
Produce
d (GBq)

Citation
(s)

Universit

y of

Washingt

on

Internal 28.0 55 4.0 28 ± 3 6.6 [3]

Universit

y of

Washingt

on

External 29.0 58 4.0 ~18.5 4.3 [5]

Texas

A&M

Universit

y

Internal 28.8 4 - 8 8.0 ~22.4
0.89 ±

0.08
[5][8]

Duke

Universit

y

Internal
Not

specified
100 1.0

~75

mCi/hr

(~2775

MBq/hr)

~7.4 (200

mCi)
[2]

Henri

Becquere

l/GIP

ARRONA

X

External 28.3 15 2.0 41
Not

specified
[3]
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Table 2: Comparison of Astatine-211 Separation Methods

Separation
Method

Principle
Processing
Time

Recovery
Yield

Purity/Deco
ntamination
Factor
(from Bi)

Citation(s)

Dry

Distillation
Sublimation ~1 - 1.5 hours 55 - 77% High [2][12]

Wet

Chemistry

(Manual)

Solvent

Extraction
Several hours 78 ± 11% Good [5]

Wet

Chemistry

(Automated

Te-column)

Chromatogra

phy
< 2 hours 88 - 95%

High (Bi <

0.031 ppm)
[16]

Wet

Chemistry

(Automated

Ketone

Resin)

Extraction

Chrom.

10 - 20

minutes
≥ 95% ≥ 100,000 [8][10][15][17]

These notes provide a comprehensive overview and practical protocols for the cyclotron

production and purification of astatine-211. Adherence to these methodologies, with

appropriate consideration for radiation safety and facility-specific parameters, can enable the

reliable production of this valuable radionuclide for therapeutic research and clinical

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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